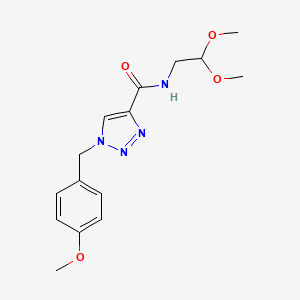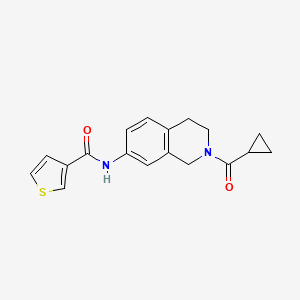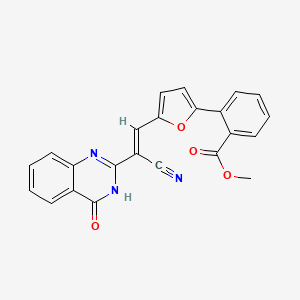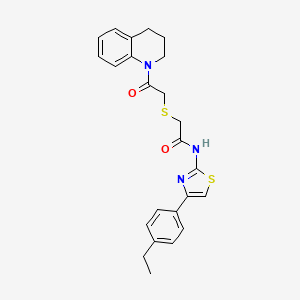
1-allyl-4-(4-bromo-2-fluorophenyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-4-(4-bromo-2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that belongs to the pyrazine family. It is an organic compound with a molecular formula of C13H9BrFNO2. This compound has been the subject of scientific research due to its potential applications in medicine and biotechnology.
科学的研究の応用
Synthesis and Biological Activity
Synthetic Methods : Innovative synthetic approaches for heterocyclic compounds, including pyrazole derivatives, have been developed. For example, a domino approach for synthesizing pyrazolyl-phthalazine-diones demonstrates the potential for creating structurally complex heterocycles with significant bioactivity (Simijonović et al., 2018). Such methodologies could be adapted for the synthesis of "1-allyl-4-(4-bromo-2-fluorophenyl)pyrazine-2,3(1H,4H)-dione," highlighting its synthetic accessibility and the potential for generating analogs with varied biological activities.
Biological Activities : Compounds with structural similarities to "this compound" have been explored for various biological activities. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties (Menozzi et al., 1992). These activities suggest that similar compounds could be explored for therapeutic applications in managing pain and inflammation.
Antioxidant and Antiviral Properties
Antioxidant Properties : The antioxidant potential of pyrazolyl-phthalazine-dione derivatives highlights the ability of these compounds to scavenge free radicals, suggesting a role in preventing oxidative stress-related diseases (Simijonović et al., 2018). This property may be relevant for "this compound" in research focused on oxidative stress and aging.
Antiviral Activity : The synthesis of flutimide analogs, which are fully substituted pyrazine-2,6-diones, has shown selective inhibition of cap-dependent endonuclease activity of influenza virus A, indicating a potential pathway for the development of antiviral agents (Singh & Tomassini, 2001). Compounds structurally related to "this compound" may thus find applications in antiviral drug research.
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O2/c1-2-5-16-6-7-17(13(19)12(16)18)11-4-3-9(14)8-10(11)15/h2-4,6-8H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVNWZGCOMVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)
![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)


![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)

![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)

